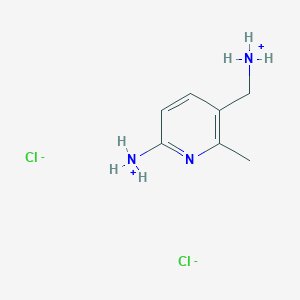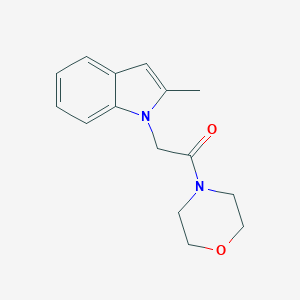
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-, also known as MIAM, is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and the protein kinase B (AKT), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of inflammatory molecules. Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has shown potential as a therapeutic agent, making it a promising compound for further research. However, one limitation of using Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s mechanism of action and its effects on various enzymes and proteins in the body. Finally, researchers can explore ways to improve Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s solubility in water, making it more suitable for certain lab experiments.
In conclusion, Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- is a promising compound that has shown potential in scientific research for its various biochemical and physiological effects. Its synthesis method yields high purity and yield, making it suitable for lab experiments. Further research is needed to fully understand Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s mechanism of action and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- involves the reaction of 2-methylindole with acetic anhydride in the presence of morpholine as a catalyst. The product is then purified through recrystallization. This method yields Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- in high purity and yield, making it suitable for scientific research.
Applications De Recherche Scientifique
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
163629-12-7 |
|---|---|
Nom du produit |
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-(2-methylindol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N2O2/c1-12-10-13-4-2-3-5-14(13)17(12)11-15(18)16-6-8-19-9-7-16/h2-5,10H,6-9,11H2,1H3 |
Clé InChI |
WIPLOIIZMQVYJF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
SMILES canonique |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Autres numéros CAS |
163629-12-7 |
Synonymes |
4-((2-Methyl-1H-indol-1-yl)acetyl)morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



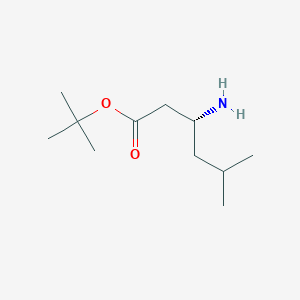
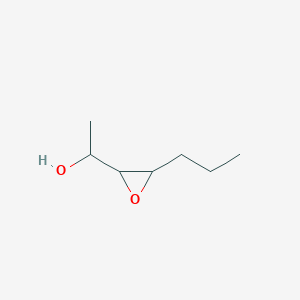
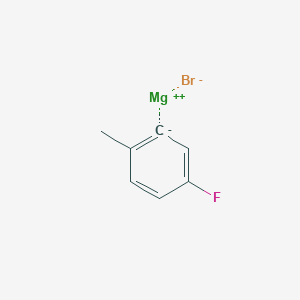
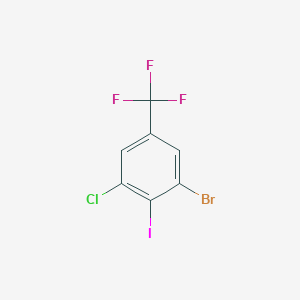
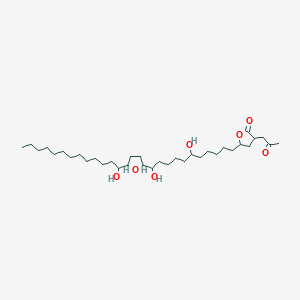


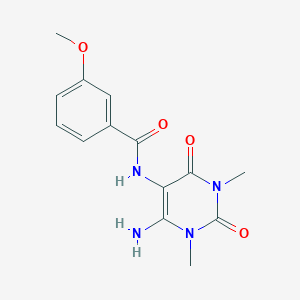



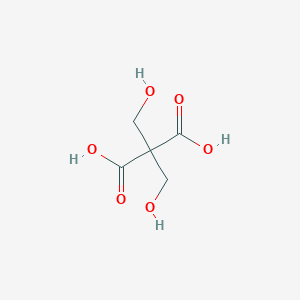
![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)
